4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate
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Overview
Description
4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate is a meticulously crafted chemical compound with the molecular formula C₁₃H₁₁FO₅S₂ and a molecular weight of 330.35 g/mol . This compound is known for its unique molecular structure, which makes it a valuable tool in various scientific research and industrial applications .
Preparation Methods
The synthesis of 4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate can be achieved through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method features mild reaction conditions and utilizes readily available reagents . The process typically involves the use of phase transfer catalysts such as potassium fluoride (KF) and 18-crown-6-ether in acetonitrile . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, sulfonyl fluorides generally exhibit stability under oxidative conditions.
Common reagents used in these reactions include sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF . The major products formed from these reactions are typically sulfonyl fluorides with various functional groups attached .
Scientific Research Applications
4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive and can interact with nucleophilic amino acid residues in proteins, leading to the inactivation of enzymes . This property makes it a valuable tool for studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
4-(Fluorosulfonyl)phenyl 4-methylbenzene-1-sulfonate can be compared with other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride (NBSF): Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Commonly used as a serine protease inhibitor.
[18F]4-Formylbenzenesulfonyl fluoride ([18F]FBSF): Used as a radiolabeling synthon in PET imaging.
The uniqueness of this compound lies in its specific molecular structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C13H11FO5S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
(4-fluorosulfonylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H11FO5S2/c1-10-2-6-13(7-3-10)21(17,18)19-11-4-8-12(9-5-11)20(14,15)16/h2-9H,1H3 |
InChI Key |
BDDJCHMPEBNWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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